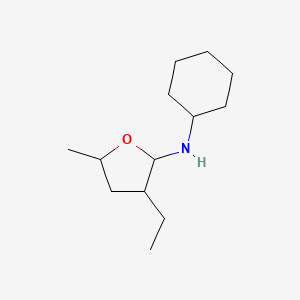![molecular formula C13H19FO3 B14620201 1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol CAS No. 58021-23-1](/img/structure/B14620201.png)
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol is an organic compound that belongs to the class of alcohols It features a fluorophenyl group, a methoxy group, and a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol typically involves the reaction of 2-fluorophenol with an appropriate butanol derivative under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or hydrocarbons.
Scientific Research Applications
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with various biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- 1-[(2-Bromophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- 1-[(2-Methylphenyl)methoxy]-2-(methoxymethyl)butan-2-ol
Uniqueness
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s electronegativity and ability to form strong hydrogen bonds contribute to the compound’s distinct properties.
Properties
CAS No. |
58021-23-1 |
|---|---|
Molecular Formula |
C13H19FO3 |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol |
InChI |
InChI=1S/C13H19FO3/c1-3-13(15,9-16-2)10-17-8-11-6-4-5-7-12(11)14/h4-7,15H,3,8-10H2,1-2H3 |
InChI Key |
AWVVRIBNOILJCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)(COCC1=CC=CC=C1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


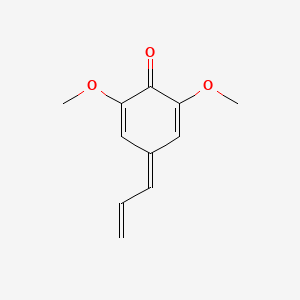
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)

![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)

![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)

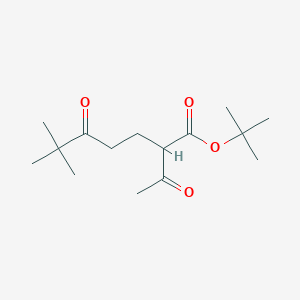
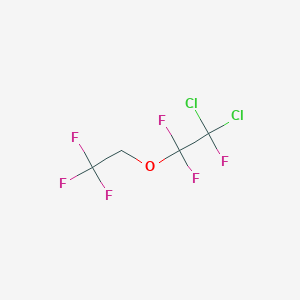
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)
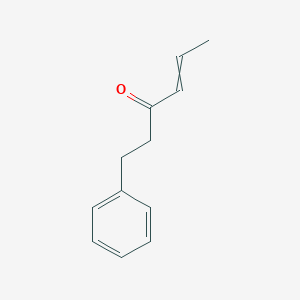
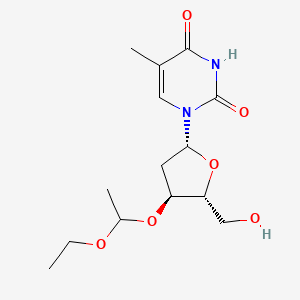
![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)
